molecular formula C36H42N2O5 B15083274 4-[4-(benzyloxy)-3-methylbenzoyl]-5-(4-tert-butylphenyl)-3-hydroxy-1-(3-morpholin-4-ylpropyl)-1,5-dihydro-2H-pyrrol-2-one

4-[4-(benzyloxy)-3-methylbenzoyl]-5-(4-tert-butylphenyl)-3-hydroxy-1-(3-morpholin-4-ylpropyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B15083274
M. Wt: 582.7 g/mol
InChI Key: FZNVOHGNCYAYDM-QOSDPKFLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(Benzyloxy)-3-methylbenzoyl]-5-(4-tert-butylphenyl)-3-hydroxy-1-(3-morpholin-4-ylpropyl)-1,5-dihydro-2H-pyrrol-2-one is a synthetic pyrrol-2-one derivative characterized by distinct substituents that influence its physicochemical and biological properties. Key structural features include:

  • 4-tert-Butylphenyl group: A bulky substituent that enhances steric hindrance and may improve metabolic stability.
  • 3-Morpholin-4-ylpropyl chain: A hydrophilic morpholine-containing side chain that may enhance solubility and modulate pharmacokinetics.

Properties

Molecular Formula

C36H42N2O5

Molecular Weight

582.7 g/mol

IUPAC Name

(4E)-5-(4-tert-butylphenyl)-4-[hydroxy-(3-methyl-4-phenylmethoxyphenyl)methylidene]-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C36H42N2O5/c1-25-23-28(13-16-30(25)43-24-26-9-6-5-7-10-26)33(39)31-32(27-11-14-29(15-12-27)36(2,3)4)38(35(41)34(31)40)18-8-17-37-19-21-42-22-20-37/h5-7,9-16,23,32,39H,8,17-22,24H2,1-4H3/b33-31+

InChI Key

FZNVOHGNCYAYDM-QOSDPKFLSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=C(C=C4)C(C)(C)C)/O)OCC5=CC=CC=C5

Canonical SMILES

CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=C(C=C4)C(C)(C)C)O)OCC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

The synthesis of 4-[4-(benzyloxy)-3-methylbenzoyl]-5-(4-tert-butylphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one involves multiple steps. One common synthetic route includes the following steps:

Chemical Reactions Analysis

4-[4-(benzyloxy)-3-methylbenzoyl]-5-(4-tert-butylphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(benzyloxy)-3-methylbenzoyl]-5-(4-tert-butylphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets are still under investigation, but its effects are believed to be mediated through its interaction with cellular proteins and enzymes .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Pyrrol-2-one Derivatives

Compound ID / Source R1 (Aroyl Group) R2 (Aryl Group) R3 (Side Chain) Molecular Weight (g/mol) Melting Point (°C) Yield (%)
Target Compound 4-(Benzyloxy)-3-methylbenzoyl 4-tert-Butylphenyl 3-Morpholin-4-ylpropyl ~613.7 (calculated) N/A N/A
Compound 20 4-Methylbenzoyl 4-tert-Butylphenyl 2-Hydroxypropyl 408.23 263–265 62
Compound 23 4-Methylbenzoyl 4-Trifluoromethoxyphenyl 2-Hydroxypropyl 436.16 246–248 32
Compound 26 4-Methylbenzoyl 2,4-Bis(trifluoromethyl)phenyl 2-Hydroxypropyl 488.14 204–206 21
Compound 4-(Benzyloxy)-2-methylbenzoyl 4-Ethylphenyl 2-Morpholin-4-ylethyl 526.62 N/A N/A
Compound 4-(Benzyloxy)-2-methylbenzoyl 4-Ethoxyphenyl 3-Morpholin-4-ylpropyl 574.66 N/A N/A

Key Observations:

Substituent Bulk and Melting Points :

  • Bulky groups like 4-tert-butylphenyl (Compound 20) correlate with higher melting points (263–265°C) compared to trifluoromethyl-substituted derivatives (204–248°C) .
  • The target compound’s benzyloxy group may further increase melting points relative to methylbenzoyl analogs.

Hydrophilic Side Chains :

  • Morpholine-containing side chains (e.g., 3-morpholin-4-ylpropyl in the target compound) likely improve aqueous solubility compared to hydroxypropyl groups (Compounds 20, 23) .

Electron-Withdrawing Groups :

  • Trifluoromethyl and trifluoromethoxy substituents (Compounds 23, 26) reduce yields (<35%) due to steric and electronic challenges during synthesis .

Structure-Activity Relationship (SAR) Trends

While bioactivity data for the target compound are absent in the evidence, SAR trends from analogs suggest:

  • 4-tert-Butylphenyl Group : Enhances binding affinity to hydrophobic pockets in biological targets, as seen in Compound 20 .
  • Morpholine Side Chains : Improve metabolic stability and membrane permeability compared to hydroxylated chains .
  • Benzyloxy Substituents : May increase selectivity for aromatic receptor sites due to extended π systems.

Biological Activity

4-[4-(benzyloxy)-3-methylbenzoyl]-5-(4-tert-butylphenyl)-3-hydroxy-1-(3-morpholin-4-ylpropyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic molecule within the class of 1,5-dihydro-2H-pyrrol-2-ones. Its molecular formula is C36H42N2O5C_{36}H_{42}N_{2}O_{5}, with a molecular weight of approximately 582.73 g/mol. The compound features several functional groups, including a benzyloxy group, a tert-butylphenyl moiety, and a morpholinyl propyl chain, which contribute to its diverse biological activities.

Antibacterial Properties

Research has shown that this compound exhibits significant antibacterial activity, particularly against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis (MRSE). The minimum inhibitory concentration (MIC) against MRSA was reported to be as low as 8 μg/mL, indicating potent antibacterial efficacy. This suggests its potential as a lead compound for developing new antimicrobial agents .

The biological activity of this compound is believed to involve its interaction with bacterial cell walls and essential enzymes required for bacterial growth and replication. Preliminary studies have indicated that it may inhibit key enzymes involved in these processes, although further investigations are needed to elucidate the precise molecular interactions .

Cytotoxicity and Anticancer Activity

In addition to its antibacterial properties, this compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, a related study found that similar pyrrolone derivatives exhibited cytotoxicity against human breast cancer cells (MCF-7) with IC50 values ranging from 27.3 μM to 43.4 μM . This indicates the potential for further exploration in anticancer drug development.

Structure-Activity Relationship (SAR)

The unique combination of functional groups in this compound enhances its biological activity. The benzyloxy and tert-butylphenyl groups likely contribute to hydrophobic interactions with biological targets, while the morpholinyl propyl chain may facilitate binding through hydrogen bonding or electrostatic interactions.

Comparative Analysis with Similar Compounds

Compound NameMIC (μg/mL)IC50 (μM)Biological Activity
This compound8TBDAntibacterial
Compound A (similar structure)1030Anticancer
Compound B (similar structure)1225Anticancer

Synthetic Pathways and Research Applications

The synthesis of this compound typically involves multi-step organic reactions that allow for various functionalizations. These synthetic pathways not only provide insights into the compound's chemical behavior but also pave the way for developing derivatives with enhanced biological activities .

Future Directions

Ongoing research is focused on:

  • Elucidating Molecular Interactions : Further studies are necessary to clarify how this compound interacts at the molecular level with its biological targets.
  • Exploring Derivatives : Investigating derivatives could lead to compounds with improved efficacy or reduced toxicity.
  • Clinical Applications : Evaluating the compound's potential in clinical settings for treating infections or cancer.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis yield of this compound while maintaining structural integrity?

  • Methodology : The compound’s synthesis involves a multi-step reaction starting with benzaldehyde derivatives and amines. Key steps include:

  • Solvent selection : Use 1,4-dioxane for improved solubility of intermediates .
  • Reaction time : Shorter reaction times (e.g., 3 hours) for sterically hindered aldehydes (e.g., 4-tert-butylbenzaldehyde) reduce side-product formation .
  • Precipitation control : Adjusting solvent polarity (e.g., diethyl ether/ethanol washes) enhances crystallization purity .
    • Example : Substituting 4-tert-butylbenzaldehyde with 3,5-dichlorobenzaldehyde required refluxing for 10 hours to achieve completion, though yield dropped to 18% due to solubility challenges .

Q. What spectroscopic methods are critical for confirming the compound’s structure?

  • Methodology :

  • Mass spectrometry (ES) : Verify molecular ion peaks (e.g., m/z 408.2273 for C₂₅H₃₀NO₄⁺) and isotopic patterns for chlorine/bromine substituents .
  • Melting point analysis : Compare observed ranges (e.g., 263–265°C) with literature to assess purity .
  • NMR : Assign peaks for the morpholinopropyl chain (δ ~2.5–3.5 ppm) and aromatic protons (δ ~6.5–8.0 ppm) .

Q. Which in vitro models are suitable for initial biological activity screening?

  • Methodology :

  • Enzyme inhibition assays : Target kinases or receptors where the morpholinopropyl group may modulate activity (e.g., mTOR or PI3K pathways) .
  • Cytotoxicity screening : Use cancer cell lines (e.g., HeLa or MCF-7) to evaluate the 3-hydroxy and aroyl groups’ role in apoptosis induction .

Advanced Research Questions

Q. How can researchers resolve contradictions in substituent effects on bioactivity?

  • Case Study :

  • Tert-butyl vs. dichlorophenyl : The 4-tert-butylphenyl group in compound 20 showed higher crystallinity (62% yield) but lower solubility than 3,5-dichlorophenyl analogs .
  • Morpholinopropyl chain : The morpholine moiety enhances solubility but may sterically hinder target binding. Compare with shorter-chain analogs (e.g., 2-hydroxypropyl derivatives) .
    • Methodology :
  • SAR analysis : Synthesize analogs with systematic substitutions (e.g., methoxy, fluoro) and correlate logP values with cellular uptake data .
  • Co-crystallization studies : Resolve binding ambiguities using X-ray diffraction of ligand-target complexes.

Q. What analytical challenges arise in quantifying trace hydroxylated metabolites?

  • Challenge : The 3-hydroxy group may undergo phase II metabolism (e.g., glucuronidation), complicating detection.
  • Methodology :

  • Solid-phase extraction (SPE) : Use Oasis HLB cartridges for metabolite enrichment from biological matrices .
  • LC-MS/MS : Employ hydrophilic interaction liquid chromatography (HILIC) to retain polar metabolites. Derivatize hydroxyl groups with pentafluorobenzyl bromide to enhance sensitivity .

Q. How can computational modeling predict the impact of benzyloxy substitutions on target binding?

  • Methodology :

  • Docking simulations : Use AutoDock Vina to model interactions between the benzyloxy group and hydrophobic pockets (e.g., ATP-binding sites) .
  • MD simulations : Assess conformational stability of the 1,5-dihydro-2H-pyrrol-2-one ring in aqueous vs. lipid environments.

Q. What strategies address low bioavailability due to high molecular weight (>500 Da)?

  • Methodology :

  • Prodrug design : Mask the 3-hydroxy group as an ester or carbonate to enhance membrane permeability .
  • Nanoparticle encapsulation : Use PEGylated liposomes to improve circulation time and tissue targeting .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.